![molecular formula C21H23N5O4 B2928282 ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919012-29-6](/img/structure/B2928282.png)
ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Description
Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activities
A study by Mohareb and Gamaan (2018) discusses the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives, including structures related to benzo[d]imidazole, which show significant antitumor activities against various cancer cell lines. This research underscores the potential of such compounds in developing anticancer agents (R. Mohareb, M. S. Gamaan, 2018).
Biological Activity
Al-badrany et al. (2019) report on the synthesis of 1,3,4-oxadiazole compounds derived from 1H-imidazole and their evaluation against common bacterial strains, indicating the antimicrobial potential of imidazole derivatives (Khalid A. Al-badrany, A. Mohammed, Yuosra K. Alasadi, 2019).
Antimicrobial Activities
Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and evaluated their antimicrobial activities, demonstrating the potential use of dihydropurin derivatives in combating resistant bacterial strains (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Novel Synthesis Approaches
Goli-Garmroodi et al. (2015) describe the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing the potential of such compounds in various applications, including pharmaceuticals and materials science (Fereshteh Goli-Garmroodi, Marzieh Omidi, Mina Saeedi, 2015).
Catalytic and Synthetic Applications
Zang et al. (2010) highlight the use of an ionic liquid as a catalyst for the synthesis of trisubstituted imidazoles, indicating the versatility of imidazole derivatives in synthetic chemistry and their role in developing greener chemical processes (Hongjun Zang, Qiuhong Su, Yingming Mo, 2010).
properties
IUPAC Name |
ethyl 2-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-16(27)12-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKFUZVUQHFMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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